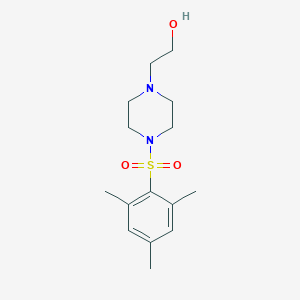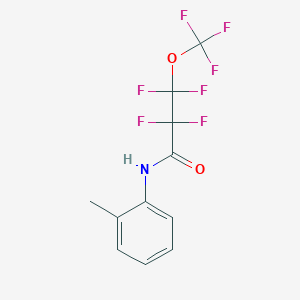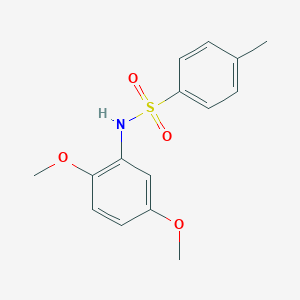
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol, also known as MPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic transmission in the central nervous system.
Mécanisme D'action
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that regulates the release of glutamate in the synapse. By blocking the activation of mGluR5, 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol reduces the excitatory signaling in the brain, which has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include a reduction in the release of glutamate, modulation of synaptic plasticity, and improvement in cognitive function. 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting its potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has several advantages for lab experiments, including its high selectivity for mGluR5, its well-established synthesis method, and its ability to cross the blood-brain barrier. However, 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol also has limitations, including its relatively short half-life and its potential off-target effects on other glutamate receptors.
Orientations Futures
Future research on 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol is likely to focus on its potential therapeutic applications in various neurological and psychiatric disorders. This may involve the development of new analogs with improved pharmacokinetic properties or the investigation of the synergistic effects of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol with other drugs. Additionally, further research is needed to better understand the mechanism of action of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol and its potential off-target effects on other glutamate receptors.
Méthodes De Synthèse
The synthesis of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol involves the reaction of mesitylene with piperazine, followed by the addition of ethylene oxide to obtain the final product. This method was first described by Gasparini et al. in 1999 and has since been widely used in the production of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol for research purposes.
Applications De Recherche Scientifique
2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. The selective antagonism of mGluR5 by 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has been shown to modulate the glutamatergic signaling pathway, which is implicated in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12-10-13(2)15(14(3)11-12)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDXSPXPVSPLCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-nitrophenyl)-4-[3-[2-(4-nitrophenyl)-5-phenyl-1H-imidazol-4-yl]phenyl]-5-phenyl-1H-imidazole](/img/structure/B404752.png)
![1-(14-Propionyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-yl)-1-propanone](/img/structure/B404754.png)
![2,8-Bis[bis(2-chloroethyl)aminomethyl]-1,9-bis(4-propoxyphenyl)nonane-1,9-dione](/img/structure/B404755.png)


![[4-(4-Methyl-piperidine-1-carbonyl)-phenyl]-(4-methyl-piperidin-1-yl)-methanone](/img/structure/B404761.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B404765.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B404769.png)
![4-{[2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-3-methoxy-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B404770.png)
![2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B404772.png)
![5-[3-bromo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B404774.png)

![Ethyl 3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-cyanoacrylate](/img/structure/B404778.png)